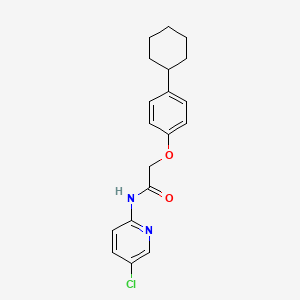

N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- A study by Mahmoud Arafat et al. (2022) describes the synthesis of novel derivatives involving N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which is structurally similar to the compound of interest. This synthesis involves interactions with various reagents, including 3-methyl-1H-pyrazol-5(4H)-one, to form bis(pyrazol-5-ols) and pyridones derivatives (Arafat et al., 2022).

Molecular Structure Analysis

- Jing-lin Wang (2009) studied the molecular and crystal structures of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide, which has similarities in molecular structure. This study revealed normal chair conformations of cyclohexyl groups and a planar configuration of amide N and C atoms (Wang, 2009).

Chemical Reactions and Properties

- The synthesis and characterization of similar acetamide derivatives, such as 2-chloro N-aryl substitutedacetamide derivatives, were explored by A. Vinayak et al. (2014), focusing on their reactivity and structural properties (Vinayak et al., 2014).

Physical Properties Analysis

- The compound's physical properties, such as its crystalline structure and conformational details, can be inferred from studies like the one by Xinchen Chi et al. (2018), which investigated similar compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide. This study revealed insights into hydrogen bonding and other non-covalent interactions influencing the compound's structure (Chi et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as reactivity and potential biological activity, can be paralleled from studies on similar compounds. For instance, Gao Yonghong's (2009) research on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide explores the effects of reaction conditions on yield and the resultant chemical structure (Yonghong, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has delved into the synthesis and evaluation of pyridine derivatives for their antiproliferative activities, showcasing the compound's potential in cancer research. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, demonstrating promising anticancer activity against various cell lines, offering insights into the molecule's utility in developing novel anticancer agents (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antimicrobial Applications

Novel syntheses of imines and thiazolidinones derived from chloro-methylphenoxyacetamide have been explored for their antimicrobial properties. Fuloria et al. (2009) investigated the antibacterial and antifungal activities of these compounds, highlighting the potential application of N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide derivatives in combating microbial infections (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).

Environmental Impact and Degradation

The atmospheric oxidation of chlorinated aromatic compounds, including those similar to N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide, has been studied to understand their environmental fate. Murschell and Farmer (2018) examined the OH oxidation of chlorinated phenoxy acids, revealing potential pathways for environmental degradation and the formation of less toxic products, providing a basis for assessing the environmental impact of such compounds (T. Murschell, D. Farmer, 2018).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLTUVXXRINURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)